3,4,6-Trichloro-2-nitrophenol

Description

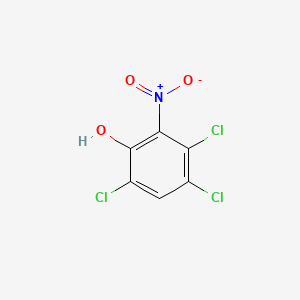

Structure

3D Structure

Properties

IUPAC Name |

3,4,6-trichloro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO3/c7-2-1-3(8)6(11)5(4(2)9)10(12)13/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLBYVXDCGYXGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO3 | |

| Record name | 3,4,6-TRICHLORO-2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026206 | |

| Record name | 3,4,6-Trichloro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,4,6-trichloro-2-nitrophenol appears as pale yellow crystals or powder. Formerly used as a pesticide. | |

| Record name | 3,4,6-TRICHLORO-2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 3,4,6-TRICHLORO-2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

82-62-2 | |

| Record name | 3,4,6-TRICHLORO-2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4,6-Trichloro-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,6-Trichloro-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,6-Trichloro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,6-TRICHLORO-2-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71P46DZ42P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

198 to 199 °F (NTP, 1992) | |

| Record name | 3,4,6-TRICHLORO-2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

3,4,6-Trichloro-2-nitrophenol CAS number and properties

An In-Depth Technical Guide to 3,4,6-Trichloro-2-nitrophenol (CAS: 82-62-2) for Researchers and Drug Development Professionals

Introduction

This compound is a polychlorinated nitrophenolic compound, a class of molecules that has seen broad application, from chemical synthesis intermediates to biocides. Identified by its CAS Registry Number 82-62-2, this compound is a crystalline solid at room temperature.[1][2] Historically, its most notable application was as a pesticide, specifically a lampricide used to control invasive sea lamprey populations in the Great Lakes region.[3]

While not a direct therapeutic agent, an understanding of its chemical properties, synthesis, and analytical determination is valuable for researchers in environmental science, toxicology, and drug discovery. The trichloronitro-aromatic scaffold can be of interest as a starting material or fragment in synthetic chemistry, and its biological activity, though primarily toxic, provides a case study in structure-activity relationships. This guide offers a comprehensive technical overview of this compound, synthesizing available data on its properties, synthesis, analytical protocols, and safety considerations to provide a foundational resource for scientific professionals.

Section 1: Chemical Identity and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. These properties dictate its solubility, reactivity, and appropriate handling and analytical techniques.

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Registry Number | 82-62-2 | [1][3][4] |

| Molecular Formula | C₆H₂Cl₃NO₃ | [1][3][4][5] |

| Molecular Weight | 242.44 g/mol | [1][3][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Nitro-3,4,6-trichlorophenol; 2,4,5-trichloro-6-nitrophenol; Dowlap | [3][6] |

| InChI Key | XWLBYVXDCGYXGY-UHFFFAOYSA-N | [1][5][6] |

Physicochemical Data

The physical properties of this compound are summarized below. Its low water solubility and crystalline nature are typical for small, halogenated organic molecules.

| Property | Value | Source(s) |

| Appearance | Pale yellow crystals or powder | [1][2][3][7] |

| Melting Point | 92-93 °C (198-199 °F) | [1][3] |

| Boiling Point | 270.3 °C at 760 mmHg (Predicted) | [7] |

| Solubility | Insoluble in water (<1 mg/mL at 20°C) | [1][2][7] |

| pKa | 1.92 ± 0.44 (Predicted) | [8] |

| Density | ~1.84 g/cm³ (estimate) | [8] |

| Flash Point | 117.3 °C | [7] |

Section 2: Synthesis and Manufacturing

The primary documented method for synthesizing this compound involves the electrophilic nitration of a trichlorophenol precursor.

Synthesis Pathway: Nitration of 2,4,5-Trichlorophenol

The synthesis is achieved by dissolving 2,4,5-trichlorophenol in glacial acetic acid and subsequently treating it with concentrated nitric acid.[3] The hydroxyl group of the phenol is a strongly activating, ortho-, para-director for electrophilic aromatic substitution. The existing chlorine substituents are deactivating but also direct incoming electrophiles. In this specific precursor, the C2 position (ortho to the hydroxyl group) is sterically accessible and electronically activated, making it the primary site for nitration.

Caption: Synthesis workflow via nitration.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative procedure based on the referenced literature.[3] Caution: This reaction should only be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment (PPE).

-

Dissolution: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve one equivalent of 2,4,5-trichlorophenol in a sufficient volume of glacial acetic acid to ensure complete dissolution.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

-

Nitration: Slowly add one equivalent of concentrated nitric acid dropwise via the dropping funnel. The rate of addition must be carefully controlled to maintain the internal temperature below 10 °C to prevent side reactions and ensure regioselectivity.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice to precipitate the crude product.

-

Isolation & Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from a suitable solvent, such as petroleum ether, to yield pale yellow crystals.[3]

Section 3: Analytical Methodologies

Accurate quantification and characterization of this compound are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for analyzing nitrophenolic compounds.

Primary Analytical Technique: HPLC-UV

Reverse-phase HPLC with UV detection is well-suited for this analyte due to the presence of strong chromophores (the nitrated aromatic ring). A C18 column is effective for separating this moderately polar compound from potential impurities. This approach is adapted from standard EPA methods for nitroaromatics.[9]

Caption: General workflow for HPLC analysis.

Protocol: Quantification by HPLC-UV

-

Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Standards Preparation: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol or acetonitrile. Create a series of calibration standards (e.g., 0.1, 1, 5, 10, 25 µg/mL) by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.

-

Chromatographic Conditions:

-

Mobile Phase: Isocratic mixture of acetonitrile and water (with 0.1% formic acid), e.g., 60:40 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the calibration standards to generate a calibration curve. Inject the prepared samples. The concentration of the analyte is determined by comparing its peak area to the standard curve.

Comparison of Analytical Techniques

| Technique | Principle | Advantages | Disadvantages |

| HPLC-UV | Liquid-phase separation based on polarity. | Robust, reproducible, direct analysis without derivatization. | Moderate sensitivity. |

| GC-MS | Gas-phase separation based on volatility and mass. | High sensitivity and selectivity (mass confirmation). | May require derivatization to improve volatility; thermal degradation risk. |

Section 4: Safety, Handling, and Toxicology

This compound is a hazardous substance requiring strict safety protocols. Its toxicity profile necessitates careful handling to avoid exposure.

Hazard Identification and Safety Precautions

The compound is classified as toxic and presents both acute and environmental hazards.

| Hazard Class | Description | GHS Statement(s) | Source(s) |

| Acute Oral Toxicity | Toxic if swallowed. | H301 | [10] |

| Aquatic Toxicity | Toxic to aquatic life. | H401 | [10] |

| Reactivity | Reacts as a weak acid; incompatible with strong reducing agents. | - | [1][2] |

| Combustibility | May form explosible dust-air mixture if dispersed. | - | [10] |

Protocol: Safe Handling and Storage

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.[10]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. For weighing neat material, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended.[7][10]

-

Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area.[10] Wash hands and any exposed skin thoroughly after handling.[10]

-

Storage: Store in a cool, dry, well-ventilated place, preferably in a refrigerator.[2][10] Keep the container tightly closed and store locked up, away from incompatible materials like strong reducing agents.[2]

Protocol: Spill and Waste Management

-

Spill Cleanup: In case of a small spill, first remove all sources of ignition.[2] Dampen the solid material with ethanol to prevent dust generation.[1][2] Carefully transfer the dampened material to a sealed, labeled container for hazardous waste.[2] Clean the spill area with absorbent paper dampened with ethanol, followed by a thorough wash with soap and water.[1][2]

-

Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.[10]

Toxicological Summary

The acute toxicity of this compound is significant. The reported intravenous LD50 in mice is 56 mg/kg.[7] While specific data on chronic exposure is limited, related nitrophenols are known to cause health effects, including blood disorders like methemoglobinemia.[11]

Section 5: Applications and Biological Relevance

The primary documented use of this compound has been as a biocide. Its relevance to modern drug development is indirect, primarily as a potential chemical scaffold or as a toxicological reference compound.

Historical Application: Lampricide

The compound was historically used to control the population of the invasive sea lamprey in the Great Lakes, which preys on commercially important fish species like trout.[3] This application highlights its potent and selective biological activity, though in a toxicological context.

Relevance in Chemical and Drug Discovery

-

Synthetic Intermediate: Like other nitrophenols, this compound can serve as a precursor in organic synthesis.[12] The nitro group can be reduced to an amine, and the chlorine atoms can be substituted via nucleophilic aromatic substitution, opening pathways to more complex molecules.

-

Fragment-Based Screening: The trichloronitrophenol core could theoretically be considered a fragment for screening in drug discovery programs. However, its inherent toxicity is a major liability that would likely preclude it from most screening libraries. Any "hits" derived from such a fragment would require significant medicinal chemistry efforts to "detoxify" the scaffold while retaining desired activity.

-

Toxicological Research: For environmental scientists and toxicologists, this compound serves as a reference compound for studying the environmental fate, biodegradation, and toxic mechanisms of chlorinated and nitrated aromatic pollutants.[13]

Conclusion

This compound (CAS: 82-62-2) is a well-defined chemical with established physical properties, a straightforward synthesis, and clear analytical methods for its detection. Its history as a potent pesticide underscores its significant biological activity, which is primarily characterized by high toxicity. For researchers, it represents a hazardous material that demands rigorous adherence to safety protocols for handling, storage, and disposal. While its direct application in drug development is limited by its toxic profile, a comprehensive understanding of its chemistry and toxicology provides a valuable foundation for scientists working with halogenated nitroaromatic compounds, whether in environmental remediation, toxicology, or as part of a broader synthetic chemistry program.

References

- 1. This compound | C6H2Cl3NO3 | CID 6718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound [drugfuture.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. Phenol, 2-nitro-3,4,6-trichloro- [webbook.nist.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. echemi.com [echemi.com]

- 8. This compound CAS#: 82-62-2 [amp.chemicalbook.com]

- 9. epa.gov [epa.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. llojibwe.org [llojibwe.org]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]

3,4,6-Trichloro-2-nitrophenol molecular structure and weight

An In-Depth Technical Guide to 3,4,6-Trichloro-2-nitrophenol

Introduction

This compound is a polychlorinated nitrophenolic compound belonging to a class of chemicals often utilized for their biocidal properties. Historically, it has seen application as a pesticide, specifically as a lampricide to combat the invasive sea lamprey in the Great Lakes region.[1] As a substituted phenol, its chemical behavior is dictated by the interplay of the hydroxyl (-OH), nitro (-NO2), and chlorine (-Cl) functional groups attached to the benzene ring. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing detailed information on its molecular structure, physicochemical properties, synthesis, and critical safety protocols. The information is presented to not only detail the "what" but to explain the "why," offering field-proven insights essential for laboratory applications.

Section 1: Chemical Identity and Molecular Characteristics

Accurate identification is the cornerstone of any chemical research. The compound is unambiguously defined by its IUPAC name and CAS registry number, which link it to a wealth of scientific literature and regulatory information.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Registry Number | 82-62-2 | [1][2][3][4] |

| Molecular Formula | C₆H₂Cl₃NO₃ | [1][2][3][4][5] |

| Synonyms | 2-Nitro-3,4,6-trichlorophenol; 2,4,5-trichloro-6-nitrophenol | [1][4][6] |

| Trademark | Dowlap | [1][6] |

Molecular Structure

The spatial arrangement of atoms and functional groups in this compound dictates its reactivity, polarity, and biological activity. The structure consists of a phenolic ring substituted with three chlorine atoms, a nitro group, and a hydroxyl group. The ortho-positioning of the nitro group relative to the hydroxyl group is a key structural feature influencing its acidic character and potential for intramolecular hydrogen bonding.

Caption: 2D Molecular Structure of this compound.

Molecular Weight and Composition

The molecular weight is a fundamental property for stoichiometric calculations in synthesis and for analytical techniques such as mass spectrometry. The elemental composition further defines the molecule's identity.

| Property | Value | Source |

| Molecular Weight | 242.44 g/mol | [1][3][4][5] |

| Monoisotopic Mass | 240.910026 Da | [2][7] |

| Percent Composition | C: 29.72%, H: 0.83%, Cl: 43.87%, N: 5.78%, O: 19.80% | [1][5] |

Section 2: Physicochemical Properties

The physical and chemical properties of a compound are critical for determining appropriate handling, storage, and application procedures. For instance, its low water solubility has significant implications for its environmental persistence and the choice of solvents for experimental work.

| Property | Value | Rationale & Significance | Source |

| Physical Appearance | Pale yellow crystals or powder | This is a primary identifier for assessing material purity. | [1][2][6][8] |

| Melting Point | 92-93 °C (198-199 °F) | A sharp melting point range is a key indicator of high purity. It dictates appropriate storage conditions. | [1][2] |

| Boiling Point | 270.3 °C at 760 mmHg | Indicates low volatility under standard conditions, reducing inhalation risk during handling. | [6][9] |

| Solubility | Insoluble in water (< 1 mg/mL) | Crucial for designing solvent systems for reactions or bioassays and understanding its environmental behavior. | [2][6][9][10] |

| Density | ~1.84 - 2.22 g/cm³ | Important for mass-to-volume conversions in the laboratory. | [6][9][11] |

| pKa | 1.92 ± 0.44 (Predicted) | The low pKa indicates it is a relatively strong acid for a phenol, a consequence of the electron-withdrawing effects of the nitro and chloro groups. | [11] |

Section 3: Synthesis and Reactivity Profile

Understanding the synthesis and reactivity of this compound is essential for its application in further chemical transformations or for anticipating potential hazardous reactions.

Synthesis Protocol

The established method for preparing this compound is through the nitration of 2,4,5-trichlorophenol.[1] The choice of glacial acetic acid as a solvent is strategic; it is polar enough to dissolve the starting phenol but is resistant to nitration itself under these conditions. Concentrated nitric acid serves as the potent nitrating agent.

Experimental Protocol: Nitration of 2,4,5-Trichlorophenol

-

Dissolution: Dissolve the starting material, 2,4,5-trichlorophenol, in a suitable volume of glacial acetic acid within a reaction vessel equipped with a stirrer and placed in a cooling bath. The use of glacial acetic acid ensures an anhydrous environment, which can be critical for controlling the nitration reaction.

-

Temperature Control: Cool the solution to a temperature range of 10-15 °C. This step is crucial to manage the exothermic nature of the nitration reaction and to minimize the formation of undesired byproducts.

-

Nitrating Agent Addition: Slowly add concentrated nitric acid dropwise to the stirred solution. A slow, controlled addition is paramount to maintain the temperature and prevent runaway reactions.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to determine when the starting material has been fully consumed.

-

Quenching and Precipitation: Once the reaction is complete, carefully pour the reaction mixture into a larger volume of ice water. This quenches the reaction and causes the less polar product, this compound, to precipitate out of the aqueous solution.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. The crude product can then be purified by recrystallization, for example, from petroleum ether, to yield pale yellow crystals.[1]

Caption: Laboratory synthesis workflow for this compound.

Reactivity Profile

The compound's reactivity is characteristic of a highly substituted, acidic phenol. It is crucial to recognize its incompatibility with certain classes of reagents to prevent hazardous situations.

-

Acidic Nature: It reacts as a weak acid. Heat is generated by the acid-base reaction between this phenol and bases.[8][10]

-

Incompatibility with Reducing Agents: It is incompatible with strong reducing substances such as hydrides, nitrides, alkali metals, and sulfides. These reactions can be vigorous and may generate flammable hydrogen gas, with the potential for ignition due to the heat of the reaction.[8][10]

-

Reactive Groups: The molecule is classified under several reactive groups: Nitro, Nitroso, Nitrate, and Nitrite Compounds (Organic); Phenols and Cresols; and Aryl Halides.[2][10] This classification helps in predicting potential reactions and incompatibilities.

Section 4: Safety and Handling Protocols

Given its chemical nature and toxicological profile, strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). The following table summarizes its key hazard statements.

| Hazard Code | Statement | Class | Source |

| H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled | Acute Toxicity (Oral, Dermal, Inhalation), Category 4 | [12][13] |

| H410 | Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment (Acute & Chronic), Category 1 | [12] |

Spill Management Protocol

A self-validating system for managing spills is essential for laboratory safety. The following protocol is based on established guidelines.[9][10]

Protocol: Small Spill Cleanup

-

Eliminate Ignition Sources: Immediately remove all sources of ignition from the contaminated area.

-

Don Personal Protective Equipment (PPE): At a minimum, wear a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge, chemical-resistant gloves, and safety goggles.[9]

-

Dampen the Spill: Gently dampen the solid spill material with ethanol. This minimizes the generation of airborne dust.

-

Transfer Material: Carefully transfer the dampened material to a suitable, sealable container for chemical waste.

-

Clean Spill Area: Use absorbent paper dampened with ethanol to wipe the spill area and pick up any remaining material.

-

Decontaminate and Dispose: Seal the contaminated absorbent paper and any contaminated disposable PPE in a vapor-tight plastic bag for eventual disposal.

-

Final Wash: Wash all contaminated surfaces with ethanol, followed by a thorough washing with a soap and water solution.

-

Area Verification: Do not re-enter the area without protective equipment until a qualified safety officer has verified that the area has been properly cleaned and is safe.

Caption: Decision workflow for handling a small chemical spill.

Conclusion

This compound is a compound with a well-defined molecular structure and a distinct set of physicochemical properties that have dictated its historical applications and mandate its current handling procedures. Its molecular weight of 242.44 g/mol , characteristic pale yellow crystalline appearance, and low water solubility are key identifiers for researchers. The synthesis via nitration of a trichlorophenol precursor and its reactivity as a strong organic acid are fundamental chemical characteristics. For professionals in research and development, a thorough understanding of these properties, combined with strict adherence to the detailed safety and handling protocols outlined in this guide, is essential for safe and effective scientific investigation.

References

- 1. This compound [drugfuture.com]

- 2. This compound | C6H2Cl3NO3 | CID 6718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Phenol, 2-nitro-3,4,6-trichloro- [webbook.nist.gov]

- 5. merckindex.rsc.org [merckindex.rsc.org]

- 6. echemi.com [echemi.com]

- 7. PubChemLite - this compound (C6H2Cl3NO3) [pubchemlite.lcsb.uni.lu]

- 8. This compound | 82-62-2 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. This compound CAS#: 82-62-2 [amp.chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 3,4,6-Trichloro-2-nitrophenol: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,6-Trichloro-2-nitrophenol is a polychlorinated nitrophenolic compound. Its structure, characterized by a benzene ring substituted with three chlorine atoms, a nitro group, and a hydroxyl group, suggests a range of chemical reactivity and potential biological activity. This guide provides a comprehensive overview of its known physical and chemical properties, a detailed synthesis protocol, and methodologies for its characterization, designed to be a valuable resource for professionals in research and development. Formerly used as a pesticide, its complex structure continues to be of interest for investigating the properties and activities of halogenated and nitrated aromatic compounds.[1][2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and analysis. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Cl₃NO₃ | [2] |

| Molecular Weight | 242.44 g/mol | [2] |

| Appearance | Pale yellow crystals or powder | [1][2] |

| Melting Point | 92.5 °C (198.5 °F) | [2] |

| Boiling Point (Predicted) | 272.9 ± 35.0 °C | |

| Water Solubility | < 1 mg/mL at 20 °C (68 °F) | [2] |

| pKa (Predicted) | 1.92 ± 0.44 | |

| LogP (Predicted) | 3.78 |

Solubility Profile:

While quantitative solubility data in various organic solvents is not extensively documented, this compound is expected to exhibit good solubility in polar organic solvents. This is due to the presence of the polar hydroxyl and nitro functional groups. Based on the general solubility of nitrophenols and chlorinated phenols, it is anticipated to be soluble in solvents such as:

-

Methanol

-

Ethanol

-

Acetone

-

Dimethyl Sulfoxide (DMSO)

Its solubility in non-polar solvents is expected to be lower. For precise quantitative analysis, experimental determination of solubility is recommended.

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of its constituent functional groups.

-

Acidity: As a phenol, it behaves as a weak acid. The electron-withdrawing nature of the three chlorine atoms and the nitro group significantly increases the acidity of the phenolic hydroxyl group compared to phenol itself.

-

Incompatibilities: It is incompatible with strong reducing agents, such as hydrides and alkali metals.[1][2] Reactions with these substances can be vigorous and may generate flammable hydrogen gas.[1][2] It is also incompatible with strong bases, acid chlorides, and acid anhydrides.

Synthesis of this compound

A common method for the synthesis of this compound is through the nitration of 2,4,5-trichlorophenol. The following is a representative experimental protocol.

Reaction Scheme:

A representative synthesis workflow.

Experimental Protocol: Nitration of 2,4,5-Trichlorophenol

This protocol is a general method and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

-

2,4,5-Trichlorophenol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Glacial Acetic Acid

-

Ice

-

Deionized Water

-

Sodium Bicarbonate Solution (5% w/v)

-

Anhydrous Magnesium Sulfate

-

Organic Solvent (e.g., Dichloromethane or Diethyl Ether)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4,5-trichlorophenol in a minimal amount of glacial acetic acid.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This should be done in an ice bath with extreme caution due to the exothermic nature of the reaction.

-

Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2,4,5-trichlorophenol, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring.

-

Precipitation and Filtration: The solid product, this compound, will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.

-

Neutralization: Suspend the crude product in water and neutralize any remaining acid by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

-

Extraction: Filter the neutralized product and then dissolve it in a suitable organic solvent like dichloromethane. Wash the organic layer with water, then with a saturated brine solution.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Spectral Characterization

Predicted ¹H NMR Spectrum (CDCI₃, 400 MHz):

The ¹H NMR spectrum is expected to show a single singlet for the aromatic proton. The chemical shift of this proton will be influenced by the surrounding electron-withdrawing groups.

Predicted ¹³C NMR Spectrum (CDCI₃, 100 MHz):

The ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached substituents (Cl, NO₂, OH).

Predicted IR Spectrum:

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹

-

Aromatic C-H stretch: Peaks around 3000-3100 cm⁻¹

-

N-O stretch (asymmetric): A strong band around 1520-1560 cm⁻¹

-

N-O stretch (symmetric): A strong band around 1340-1380 cm⁻¹

-

C-Cl stretch: Bands in the region of 600-800 cm⁻¹

Potential Biological Activity

While specific studies on the biological activity of this compound are limited, the general classes of compounds to which it belongs, namely polychlorinated phenols and nitrophenols, are known to exhibit a range of biological effects.

-

Antimicrobial Activity: Many phenolic and nitrophenolic compounds have demonstrated antimicrobial properties. The mechanism of action often involves the disruption of microbial cell membranes and interference with cellular processes. The high degree of chlorination and the presence of the nitro group in this compound may confer significant antimicrobial activity.

-

Cytotoxicity: Polychlorinated aromatic compounds can exhibit cytotoxicity. The potential for this compound to induce cellular toxicity would be a critical area of investigation for any potential therapeutic application.

Further research is required to elucidate the specific biological activity profile of this compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of a spill, the solid material should be dampened with a suitable solvent like ethanol and transferred to a sealed container for proper disposal.[1]

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. While there are gaps in the publicly available experimental data, particularly for its spectral characteristics and specific biological activities, this document offers a valuable starting point for researchers. The provided synthesis protocol and characterization guidance are intended to facilitate further investigation into this interesting and complex molecule. As with any chemical compound, all handling and experimental work should be conducted with strict adherence to safety protocols.

References

An In-depth Technical Guide to the Solubility of 3,4,6-Trichloro-2-nitrophenol in Water and Organic Solvents

Introduction

3,4,6-Trichloro-2-nitrophenol is a polychlorinated aromatic compound of significant interest in various fields of chemical research due to its complex substitution pattern, which imparts distinct physicochemical properties. A thorough understanding of its solubility in aqueous and organic media is paramount for its application in chemical synthesis, environmental fate studies, and toxicological assessments. This guide provides a comprehensive overview of the known solubility characteristics of this compound, discusses the theoretical principles governing its solubility, and presents a detailed experimental protocol for its precise determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₃NO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 242.44 g/mol | --INVALID-LINK--[1] |

| Appearance | Pale yellow crystals or powder | --INVALID-LINK--[2] |

| Melting Point | 92.5°C | --INVALID-LINK--[3] |

| pKa (Predicted) | 1.92 ± 0.44 | --INVALID-LINK--[3] |

Solubility Profile of this compound

Aqueous Solubility

The solubility of this compound in water is reported to be low. The National Toxicology Program (NTP) database indicates a solubility of less than 1 mg/mL at 66 °F (approximately 19 °C) .[1] Multiple sources describe it as "insoluble in water".[1][2] This limited aqueous solubility is a consequence of the molecule's predominantly nonpolar aromatic ring and the presence of three chlorine atoms, which contribute to its hydrophobicity.

Effect of pH:

As a phenol, this compound is a weak acid.[2][4] Its aqueous solubility is expected to be significantly influenced by pH.[5][6][7] At pH values below its pKa, the compound will exist primarily in its neutral, less soluble phenolic form. As the pH of the solution increases above the pKa, the phenolic proton will dissociate, forming the more soluble phenolate anion. This is a critical consideration for any process involving this compound in an aqueous environment. The predicted pKa of approximately 1.92 suggests that it is a relatively strong acid for a phenol, and its solubility will begin to increase at a very low pH.[3]

Solubility in Organic Solvents

While specific quantitative data for the solubility of this compound in various organic solvents is scarce in publicly available literature, general principles of solubility and data for structurally similar compounds like nitrophenols provide valuable insights. The principle of "like dissolves like" is a key determinant of solubility.

Polar Organic Solvents:

Nitrophenols are generally soluble in polar organic solvents.[8][9] It is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as acetone , acetonitrile , and dimethyl sulfoxide (DMSO) , as well as polar protic solvents like ethanol and methanol .[9] These solvents can engage in dipole-dipole interactions and, in the case of protic solvents, hydrogen bonding with the nitro and hydroxyl groups of the molecule.

Nonpolar Organic Solvents:

The presence of the chlorinated benzene ring suggests some affinity for nonpolar solvents. Therefore, moderate solubility can be expected in solvents such as diethyl ether and chloroform .[10] Solubility in highly nonpolar solvents like hexane is likely to be limited.

A summary of the expected qualitative solubility is presented below:

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Polar Protic | Low | The hydrophobic character of the chlorinated aromatic ring dominates. |

| Ethanol | Polar Protic | Soluble | Capable of hydrogen bonding with the hydroxyl and nitro groups. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, it can act as a hydrogen bond donor and acceptor. |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group can interact with the polar functionalities of the solute.[9] |

| Acetonitrile | Polar Aprotic | Soluble | A polar aprotic solvent capable of dissolving a wide range of compounds.[9] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[11] |

| Diethyl Ether | Nonpolar | Moderately Soluble | The nonpolar character of the solvent can interact with the chlorinated aromatic ring.[9] |

| Chloroform | Nonpolar | Moderately Soluble | Similar to diethyl ether, some degree of solubility is expected.[10] |

| Hexane | Nonpolar | Low | The significant polarity of the nitro and hydroxyl groups limits solubility in highly nonpolar solvents.[9] |

Experimental Determination of Solubility

Given the lack of precise quantitative data, experimental determination of the solubility of this compound is crucial for many research and development applications. The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Workflow for Experimental Solubility Determination

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Protocol

1. Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials. A visual excess of solid should be present to ensure that the solution reaches saturation.

-

Accurately add a known volume or mass of the desired solvent (e.g., water, ethanol, acetone) to each vial.

-

Seal the vials tightly to prevent solvent evaporation, especially for volatile organic solvents.

2. Equilibration:

-

Place the vials in a thermostatic shaker or on a stir plate set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached. For poorly soluble compounds, this can take from 24 to 72 hours.

3. Phase Separation:

-

Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This can be done by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. It is crucial to ensure that the filter does not absorb the solute.

-

4. Quantification of the Solute:

The concentration of this compound in the clear, saturated filtrate can be determined using a suitable analytical method.

-

UV-Visible Spectrophotometry:

-

Determination of Maximum Wavelength (λmax): Prepare a standard solution of this compound in the solvent of interest and scan it across a range of UV-Visible wavelengths to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Sample Analysis: Take a known volume of the filtered saturated solution and dilute it with the solvent to a concentration that falls within the range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

-

Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Account for the dilution factor to determine the concentration of the original saturated solution.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method with a standard column (e.g., C18) and an appropriate mobile phase.

-

Prepare a calibration curve by injecting standard solutions of known concentrations and plotting the peak area versus concentration.

-

Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) and determine its concentration from the calibration curve.

-

5. Calculation of Solubility:

Calculate the solubility in the desired units (e.g., mg/mL, g/L, or mol/L) from the determined concentration of the saturated solution, taking into account any dilution factors.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes, solubility in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, and an increase in temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

-

pH of the Aqueous Medium: As previously discussed, the solubility of this acidic compound in water is highly dependent on the pH of the solution.

-

Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can either increase or decrease the solubility of this compound through various mechanisms such as the common ion effect, salting-in, or salting-out.

Conclusion

While precise, publicly available quantitative solubility data for this compound is limited, a comprehensive understanding of its physicochemical properties and the general principles of solubility allows for a reasoned estimation of its behavior in various solvents. The compound is characterized by low aqueous solubility that is expected to increase significantly with pH, and good solubility in polar organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for their determination.

References

- 1. This compound | C6H2Cl3NO3 | CID 6718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound CAS#: 82-62-2 [amp.chemicalbook.com]

- 4. This compound | 82-62-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Effects of pH on the aqueous solubility of selected chlorinated phenols (Journal Article) | OSTI.GOV [osti.gov]

- 7. Crucial pH Influence in Water Treatment: A Profound Insight | Durpro [durpro.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Mass spectrometry fragmentation pattern of 3,4,6-Trichloro-2-nitrophenol

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3,4,6-Trichloro-2-nitrophenol

Authored by: A Senior Application Scientist

Introduction

For professionals engaged in environmental analysis, drug development, and chemical synthesis, the unambiguous identification of halogenated nitroaromatic compounds is of paramount importance. This compound is one such compound, formerly used as a pesticide, whose detection and characterization are critical.[1][2] Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) and employing electron ionization (EI), stands as the definitive analytical technique for this purpose. The fragmentation pattern generated by EI provides a unique molecular fingerprint, enabling confident structural elucidation.

This technical guide provides an in-depth exploration of the electron ionization mass spectrometry (EI-MS) fragmentation pathways of this compound. We will dissect the complex fragmentation cascade, explaining the causal mechanisms behind the formation of characteristic ions. This document is designed to serve as a practical reference for researchers and scientists, enhancing their ability to interpret mass spectra and validate the presence of this compound in various matrices.

Molecular Properties and the Molecular Ion

Understanding the foundational properties of the analyte is the first step in interpreting its mass spectrum.

Upon electron ionization, a high-energy electron strikes the molecule, ejecting one of its own electrons to form a positively charged radical ion known as the molecular ion (M⁺•).[7] For this compound, the monoisotopic mass of the molecular ion is approximately 241 g/mol (using ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

A key feature of chlorinated compounds is the isotopic signature imparted by chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl, which have a natural abundance ratio of approximately 3:1. With three chlorine atoms present, the molecular ion region will exhibit a characteristic cluster of peaks:

-

M⁺•: The peak corresponding to the molecule with three ³⁵Cl atoms.

-

[M+2]⁺•: A significant peak for molecules with two ³⁵Cl and one ³⁷Cl.

-

[M+4]⁺•: A prominent peak for molecules with one ³⁵Cl and two ³⁷Cl.

-

[M+6]⁺•: A smaller peak for molecules containing three ³⁷Cl atoms.

The relative intensities of this cluster are highly predictable and serve as a powerful diagnostic tool for confirming the presence of three chlorine atoms in the ion.

Core Fragmentation Pathways

The fragmentation of this compound is driven by the presence of multiple functional groups: the nitro group, the hydroxyl group, and the chlorine atoms on an aromatic ring. The process is a cascade of competing and sequential reactions initiated from the energetically unstable molecular ion.[8]

The "Ortho Effect": Initial Loss of Hydroxyl Radical

The proximity of the hydroxyl (-OH) and nitro (-NO₂) groups in the ortho position facilitates a characteristic rearrangement. This "ortho effect" involves the transfer of the phenolic hydrogen to the nitro group, followed by the elimination of a hydroxyl radical (•OH). This is a common pathway for ortho-nitrophenols.[9]

-

Reaction: M⁺• → [M - OH]⁺

-

Neutral Loss: •OH (17 u)

-

Resulting Ion: A stabilized, cyclic ion at m/z 224 (for ³⁵Cl₃).

Cleavage of the Nitro Group

The C-N bond is relatively weak and serves as a primary cleavage site. This can occur in two principal ways:

-

Loss of Nitrogen Dioxide (NO₂): A straightforward cleavage resulting in the loss of a neutral NO₂ molecule. This is a dominant fragmentation pathway for many aromatic nitro compounds.[10]

-

Reaction: M⁺• → [M - NO₂]⁺

-

Neutral Loss: •NO₂ (46 u)

-

Resulting Ion: A trichlorophenoxy cation at m/z 195 (for ³⁵Cl₃). This ion is resonance-stabilized.

-

-

Loss of Nitric Oxide (NO): This pathway involves a rearrangement where an oxygen atom is transferred to the ring, followed by the elimination of nitric oxide.

-

Reaction: M⁺• → [M - NO]⁺•

-

Neutral Loss: •NO (30 u)

-

Resulting Ion: An ion at m/z 211 (for ³⁵Cl₃).

-

Sequential Loss of Carbon Monoxide (CO)

Phenolic structures and their derived ions frequently undergo the elimination of a neutral carbon monoxide molecule, leading to the formation of a five-membered ring cation.[11] This is a highly favorable process that often follows initial fragmentations.

-

Following NO₂ Loss: The [M - NO₂]⁺ ion (m/z 195) can lose CO.

-

Reaction: [M - NO₂]⁺ → [M - NO₂ - CO]⁺

-

Neutral Loss: CO (28 u)

-

Resulting Ion: A trichlorocyclopentadienyl cation at m/z 167 (for ³⁵Cl₃).

-

-

Following NO Loss: The [M - NO]⁺• ion (m/z 211) can also expel CO.

-

Reaction: [M - NO]⁺• → [M - NO - CO]⁺•

-

Neutral Loss: CO (28 u)

-

Resulting Ion: An ion at m/z 183 (for ³⁵Cl₃).

-

Elimination of Chlorine

Cleavage of the strong C-Cl bond can occur from the molecular ion or, more commonly, from fragment ions after the loss of more labile groups.

-

From the Molecular Ion:

-

Reaction: M⁺• → [M - Cl]⁺

-

Neutral Loss: •Cl (35 u)

-

Resulting Ion: An ion at m/z 206 (for ³⁵Cl₂).

-

-

From Fragment Ions: The loss of •Cl or a neutral HCl molecule is a common secondary fragmentation step from nearly all primary fragment ions, leading to a complex series of lower-mass ions.[12] For instance, the ion at m/z 167 may lose a chlorine atom to produce an ion at m/z 132.

Summary of Key Fragment Ions

The following table summarizes the most probable and diagnostically significant ions in the EI mass spectrum of this compound. The m/z values correspond to the ion containing only the ³⁵Cl isotope. Each of these peaks will be the first in an isotopic cluster.

| m/z (³⁵Cl₃ basis) | Proposed Ion Structure/Formula | Neutral Loss | Fragmentation Pathway |

| 241 | [C₆H₂Cl₃NO₃]⁺• | - | Molecular Ion (M⁺•) |

| 224 | [C₆H₁Cl₃NO₂]⁺ | •OH | Ortho effect rearrangement |

| 211 | [C₆H₂Cl₃O₂]⁺• | •NO | Loss of nitric oxide |

| 195 | [C₆H₂Cl₃O]⁺ | •NO₂ | Loss of nitrogen dioxide |

| 183 | [C₅H₂Cl₃O]⁺• | •NO, CO | Loss of NO followed by CO |

| 167 | [C₅H₂Cl₃]⁺ | •NO₂, CO | Loss of NO₂ followed by CO |

| 132 | [C₅H₂Cl₂]⁺ | •NO₂, CO, •Cl | Sequential loss from m/z 167 |

Visualizing the Fragmentation Cascade

The logical flow of the fragmentation process can be visualized to better understand the relationships between the precursor and product ions.

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard, self-validating method for acquiring the mass spectrum of this compound.

1. Sample Preparation: a. Accurately weigh ~1 mg of the this compound standard. b. Dissolve in 1 mL of a high-purity solvent such as ethyl acetate or hexane to create a 1 mg/mL stock solution. c. Perform a serial dilution to a working concentration of approximately 1-10 µg/mL.

2. GC-MS Instrumentation and Conditions: a. Gas Chromatograph: Agilent GC system (or equivalent) coupled to a mass selective detector. b. Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is ideal for separating non-polar to semi-polar compounds. c. Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min. d. Inlet: i. Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations). ii. Temperature: 250 °C. iii. Injection Volume: 1 µL. e. Oven Temperature Program: i. Initial Temperature: 100 °C, hold for 1 minute. ii. Ramp: Increase temperature at 15 °C/min to 280 °C. iii. Final Hold: Hold at 280 °C for 5 minutes. Rationale: This program ensures good peak shape and separation from potential solvent or matrix interferences. f. Mass Spectrometer: i. Ion Source: Electron Ionization (EI). ii. Ionization Energy: 70 eV. This is the standard energy used to generate reproducible fragmentation patterns that are comparable to library spectra. iii. Source Temperature: 230 °C. iv. Quadrupole Temperature: 150 °C. v. Mass Range: Scan from m/z 40 to 350. This range comfortably covers the molecular ion and all expected major fragments.

3. Data Analysis: a. Identify the chromatographic peak corresponding to this compound based on its retention time. b. Extract the mass spectrum from the apex of the peak. c. Analyze the spectrum for the presence of the characteristic molecular ion cluster (m/z 241, 243, 245, 247) and the key fragment ions outlined in the table above. d. Compare the acquired spectrum against a reference library (e.g., NIST) for final confirmation.

Conclusion

The mass spectrometry fragmentation of this compound is a predictable yet complex process governed by the interplay of its functional groups. The most diagnostically relevant pathways include the ortho-effect-driven loss of a hydroxyl radical, cleavage of the nitro group (as •NO or •NO₂), and subsequent decarbonylation of the resulting phenolic ions. By understanding these core fragmentation mechanisms and recognizing the characteristic isotopic patterns imparted by the three chlorine atoms, researchers can confidently identify this compound and distinguish it from related structures. The experimental workflow provided herein offers a robust and reliable method for generating high-quality, reproducible mass spectra for this purpose.

References

- 1. This compound | C6H2Cl3NO3 | CID 6718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound [drugfuture.com]

- 4. Phenol, 2-nitro-3,4,6-trichloro- [webbook.nist.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. merckindex.rsc.org [merckindex.rsc.org]

- 7. savemyexams.com [savemyexams.com]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Fate and Transport of 3,4,6-Trichloro-2-nitrophenol

An In-depth Technical Guide for Researchers and Scientists

Prepared by: Gemini, Senior Application Scientist

Foreword: A Molecule of Concern

3,4,6-Trichloro-2-nitrophenol (TC2NP) is a synthetic chlorinated nitrophenolic compound that has seen historical use as a pesticide, notably as a lampricide in the Great Lakes region to control the invasive sea lamprey.[1][2] While its use has diminished, the inherent stability conferred by its chemical structure—a benzene ring substituted with three chlorine atoms, a nitro group, and a hydroxyl group—raises significant questions about its persistence, mobility, and ultimate fate in the environment.[3][4] This guide provides a comprehensive technical overview of the environmental dynamics of TC2NP, synthesizing available data with established principles of environmental chemistry and toxicology. Designed for researchers and environmental scientists, this document delves into the physicochemical properties, degradation pathways, and transport mechanisms that dictate the environmental behavior of this compound. Where direct data for TC2NP is limited, we will draw upon scientifically sound inferences from structurally analogous compounds, such as other chlorinated phenols and nitrophenols, to construct a robust and predictive model of its environmental journey.

Section 1: Physicochemical Profile of this compound

The environmental behavior of any chemical is fundamentally governed by its physical and chemical properties. These parameters determine its partitioning between air, water, soil, and biota. The key properties of TC2NP are summarized below.

Core Chemical Identity

This compound is characterized by its polychlorinated and nitrated phenolic structure.[1] It appears as pale yellow crystals or powder.[1][5]

Quantitative Physicochemical Data

The following table consolidates the key physicochemical properties of TC2NP. These values are critical inputs for environmental fate models.

| Property | Value | Source | Significance for Environmental Fate |

| Molecular Formula | C₆H₂Cl₃NO₃ | [1][6] | Defines the basic elemental composition and molar mass. |

| Molecular Weight | 242.44 g/mol | [2][6] | Influences diffusion rates and gravitational settling. |

| Melting Point | 92-93 °C (198-199 °F) | [2][7] | Indicates it is a solid at ambient environmental temperatures. |

| Water Solubility | Insoluble (< 1 mg/mL at 20°C) | [1][5] | Low solubility suggests a tendency to partition from water to sediment or soil organic matter. |

| pKa | 1.92 (Predicted) | [7] | The low pKa indicates it is a relatively strong acid for a phenol, existing predominantly as an anion in typical environmental pH ranges (6-9). This increases its water solubility and mobility compared to the neutral form but also its potential for ionic interactions with soil minerals. |

| Vapor Pressure | Low (data unavailable) | [8] | As with most nitrophenols, a low vapor pressure is expected, suggesting that volatilization from water or soil surfaces is not a significant transport pathway.[8] |

| Henry's Law Constant | Low (data unavailable) | [9] | A low value is expected, consistent with low vapor pressure and moderate-to-high water solubility of the anionic form, indicating it will preferentially partition to water rather than air.[9] |

Section 2: Environmental Degradation Pathways

The persistence of TC2NP in the environment is determined by its susceptibility to degradation through biotic and abiotic processes. The presence of both electron-withdrawing nitro and chloro groups on the aromatic ring makes the compound generally resistant to degradation.[3]

Abiotic Degradation

Abiotic processes, primarily photolysis and hydrolysis, can contribute to the transformation of TC2NP in the environment.

-

Photolysis: In sunlit surface waters and on soil surfaces, direct photolysis can be a significant degradation pathway for nitrophenolic compounds.[10] The absorption of UV radiation can excite the molecule, leading to the cleavage of the C-Cl or C-N bonds or transformation of the nitro group. The atmospheric half-life for related nitrophenols is estimated to be between 3 and 18 days, suggesting photolysis is a relevant process.[10]

-

Hydrolysis: While hydrolysis can be a degradation pathway for some pesticides, it is generally considered a negligible process for nitrophenols under typical environmental pH conditions.[9] The carbon-chlorine bonds on the aromatic ring are stable and not easily hydrolyzed.

Biotic Degradation

Microbial degradation is the primary mechanism for the breakdown of many organic pollutants. However, the xenobiotic nature of TC2NP presents a challenge to microbial enzymatic systems.[4] Bioremediation remains a promising but complex strategy for chloronitrophenol contamination.[11]

Based on studies of similar compounds like 2-chloro-4-nitrophenol (2C4NP), a potential degradation pathway for TC2NP can be proposed.[11][12] Bacteria, such as Cupriavidus sp., have been shown to degrade 2C4NP by initiating an oxidative attack.[11][12]

Hypothetical Microbial Degradation Pathway for TC2NP:

-

Initial Attack: A monooxygenase enzyme could catalyze the initial conversion of TC2NP, potentially leading to the removal of a chlorine atom and the formation of a dihydroxylated intermediate.

-

Ring Cleavage: The resulting catechol- or hydroquinone-like intermediate would be susceptible to ring cleavage by dioxygenase enzymes, breaking open the aromatic ring.

-

Metabolism: The resulting aliphatic acids would then be funneled into central metabolic pathways, such as the Krebs cycle, leading to complete mineralization to CO₂, H₂O, and chloride and nitrate ions.

The diagram below illustrates this hypothetical pathway.

Caption: Hypothetical aerobic microbial degradation pathway for this compound.

Section 3: Environmental Transport and Mobility

The movement of TC2NP through the environment is dictated by its partitioning behavior, particularly between water and solid phases like soil and sediment.

Soil and Sediment Sorption

Sorption is a key process that controls the mobility and bioavailability of TC2NP. Due to its low water solubility (in its neutral form) and organic structure, it is expected to adsorb to soil and sediment organic carbon.[13] The strength of this sorption is described by the soil organic carbon-water partitioning coefficient (Koc).

-

Mechanism: Adsorption is likely dominated by hydrophobic interactions between the chlorinated aromatic ring and soil organic matter. At environmental pH values where TC2NP is anionic, electrostatic interactions with charged soil minerals may also occur.

-

Impact of pH: Soil pH is a critical factor. At low pH, TC2NP is in its neutral, more hydrophobic form and will adsorb more strongly to organic matter.[13] At higher pH, the anionic form is more water-soluble and thus more mobile.[13] Studies on the related 2,4,6-trichlorophenol show that adsorption is highest at low pH.[13]

Mobility in Water

The mobility of TC2NP in aquatic systems is significant.

-

Surface Water: In surface waters, it will be subject to transport by currents. Its fate will be determined by the interplay between photolysis in the sunlit zone (photic zone) and partitioning to suspended sediments and bottom sediment.

-

Groundwater: Given its potential mobility in soil, particularly under neutral to alkaline conditions, there is a risk of leaching into groundwater. Once in groundwater, its persistence can be high due to the absence of light and often low microbial activity.[14]

The following diagram illustrates the key fate and transport processes in the environment.

Caption: Key environmental fate and transport processes for this compound.

Section 4: Bioaccumulation

Bioaccumulation is the process by which a chemical concentrates in an organism to levels higher than in the surrounding environment. For nitrophenols generally, the potential for bioaccumulation is considered low.[15] This is because they are relatively water-soluble (especially in their anionic form) and can be rapidly metabolized and excreted by organisms.[15] While specific data for TC2NP is lacking, its properties are consistent with a low bioaccumulation potential.[9]

Section 5: Analytical Methodologies for Environmental Monitoring

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of TC2NP in environmental matrices. The choice of method depends on the sample matrix, required detection limits, and available instrumentation.

Commonly employed techniques for the analysis of nitrophenols and chlorinated phenols include:[16][17]

-

High-Performance Liquid Chromatography (HPLC): HPLC, typically with ultraviolet (UV) detection, is a robust and widely used method for separating and quantifying nitrophenols in water samples.[17] Reversed-phase chromatography is the standard approach.

-

Gas Chromatography (GC): GC is highly effective, especially when coupled with sensitive detectors.

-

Electron Capture Detector (ECD): An ECD is highly sensitive to halogenated compounds like TC2NP, making it an excellent choice for trace-level detection.[18]

-

Mass Spectrometry (MS): GC-MS provides definitive identification based on the mass spectrum of the compound, in addition to quantification. This is the gold standard for confirmation.[18]

-

Standard Protocol: Analysis of TC2NP in Water by GC-MS

This protocol outlines a standard, validated approach for the determination of TC2NP in water samples.

1. Objective: To quantify the concentration of this compound in a water sample.

2. Sample Preparation (Liquid-Liquid Extraction):

- Step 2.1: Take a 1-liter water sample in a separatory funnel.

- Step 2.2: Acidify the sample to pH < 2 with concentrated sulfuric acid. This converts the phenolate anion to the neutral phenol form, which is more extractable into an organic solvent.

- Step 2.3: Add an internal standard (e.g., a deuterated analog) to the sample to correct for extraction efficiency and instrumental variability.

- Step 2.4: Add 60 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and diethyl ether).

- Step 2.5: Shake the funnel vigorously for 2 minutes, periodically venting pressure.

- Step 2.6: Allow the layers to separate. Drain the organic layer into a flask.

- Step 2.7: Repeat the extraction two more times with fresh aliquots of solvent, combining the organic extracts.

- Step 2.8: Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

- Step 2.9: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.

3. Derivatization (Optional but Recommended):

- Step 3.1: To improve chromatographic properties (i.e., reduce peak tailing) and volatility, the phenolic hydroxyl group can be derivatized. A common agent is diazomethane or a silylating agent like BSTFA. Causality: Derivatization converts the polar -OH group to a less polar ether or silyl ether, resulting in sharper, more symmetric peaks on a non-polar GC column.

4. GC-MS Analysis:

- Step 4.1: Inject 1-2 µL of the final extract into the GC-MS system.

- Step 4.2: Use a capillary column suitable for semi-volatile compounds (e.g., a DB-5ms).

- Step 4.3: Program the oven temperature to achieve separation from other potential contaminants. A typical program might start at 60°C and ramp up to 280°C.

- Step 4.4: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor at least three characteristic ions for TC2NP (or its derivative) and the internal standard. Causality: SIM mode increases sensitivity by focusing the detector on only the mass fragments of interest, filtering out background noise.

5. Quantification:

- Step 5.1: Generate a calibration curve using standards of known concentrations.

- Step 5.2: Calculate the concentration of TC2NP in the original sample based on the ratio of the analyte peak area to the internal standard peak area, referenced against the calibration curve.

The workflow for this analytical protocol is visualized below.

Caption: Standard experimental workflow for the analysis of TC2NP in water by GC-MS.

Section 6: Conclusion and Future Research Directions

The environmental fate and transport of this compound are complex, driven by its physicochemical properties and susceptibility to environmental processes. While it is expected to have low volatility and bioaccumulation potential, its persistence in soil and potential for leaching into groundwater are of concern. Its degradation is likely slow, primarily mediated by microbial activity and photolysis in surface waters.

Significant data gaps remain for this specific compound. Future research should prioritize:

-

Quantitative Fate Studies: Determining empirical values for degradation half-lives in soil and water, as well as its Koc value.

-

Biodegradation Research: Isolating and characterizing microorganisms capable of degrading TC2NP and elucidating the specific enzymatic pathways involved.

-

Ecotoxicology: Assessing the toxicity of TC2NP to a range of aquatic and terrestrial organisms to fully characterize its environmental risk.

By addressing these research needs, the scientific community can develop a more complete and accurate understanding of the environmental risks posed by this compound and inform effective risk management strategies.

References

- 1. This compound | C6H2Cl3NO3 | CID 6718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. Microbial biodegradation of nitrophenols and their derivatives: A Review | Journal of Experimental Biology and Agricultural Sciences [jebas.org]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. This compound CAS#: 82-62-2 [amp.chemicalbook.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. chemview.epa.gov [chemview.epa.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Changes in surface characteristics and adsorption properties of 2,4,6-trichlorophenol following Fenton-like aging of biochar - PMC [pmc.ncbi.nlm.nih.gov]

- 14. llojibwe.org [llojibwe.org]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]